![molecular formula C15H21NO4 B554374 (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid CAS No. 42417-66-3](/img/structure/B554374.png)
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid
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Description
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid, also known as (2S,3S)-2-benzyloxycarbonylaminomethyl-3-methylpentanoic acid or (2S,3S)-2-BCAMMP, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two enantiomers, or optical isomers, that have the same chemical formula but different structural arrangements. The compound has been used in various studies to investigate the structure and function of proteins, enzymes, and other biomolecules.
Scientific Research Applications
Role in Food Flavour
Branched aldehydes, including those derived from (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid, are significant flavor compounds in various food products. Their production and degradation pathways from amino acids are well documented, and understanding these pathways is crucial for controlling the formation of desired aldehyde levels in food, influencing the overall flavor profile (Smit et al., 2009).
Synthesis and Transformations in Medicinal Chemistry
The synthesis and functionalization of cyclic β-amino acids, including derivatives of this compound, have received significant attention in drug research. Various metathesis reactions are utilized to access alicyclic β-amino acids and other densely functionalized derivatives, which are crucial in the development of new molecular entities for medicinal applications. The review emphasizes selective and stereocontrolled methodologies, highlighting their versatility, robustness, limitations, and efficiency (Kiss et al., 2018).
Capture and Storage of Greenhouse Gases
Amino acid salt (AAS) solutions, including those involving derivatives of this compound, are considered promising CO2 absorbents compared to traditional amine solutions. AAS solutions have lower evaporation rates, fewer degradation issues, and are environmentally friendly. The review discusses the thermodynamics and kinetics of CO2 absorption by various AASs, their applications, performance in absorption or regeneration, and future research directions in CO2-AAS systems (Zhang et al., 2018).
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDFJSXQJTNDA-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427130 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42417-66-3 |
Source
|
Record name | L-Isoleucine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42417-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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